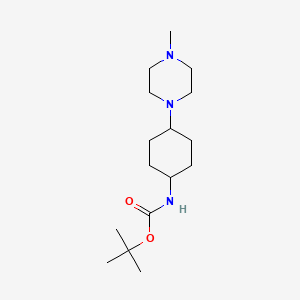

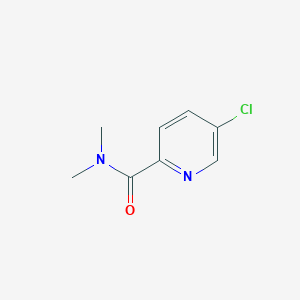

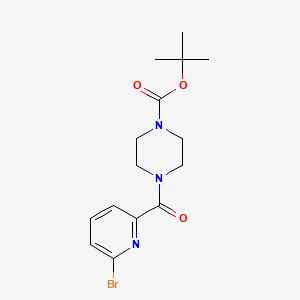

![molecular formula C8H17Cl2N3O B1396793 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 1332530-59-2](/img/structure/B1396793.png)

2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride

Descripción general

Descripción

“2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride” is a chemical compound with the molecular weight of 212.12 . It is also known as (1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine dihydrochloride . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H . This indicates that the compound has a five-membered ring structure with two nitrogen atoms, one of which is a pyrrole type nitrogen .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.12 . The InChI code is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H .

Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs. The compound can be utilized in the synthesis of drugs with diverse therapeutic potential. For instance, imidazole compounds have been reported to exhibit antibacterial , antimycobacterial , and anti-inflammatory activities . This makes them valuable in the development of new medications targeting a range of diseases.

Antitumor Agents

The imidazole ring is present in many compounds with antitumor properties. Research into derivatives of imidazole, such as our compound, could lead to the development of novel chemotherapeutic agents. These agents could potentially target specific pathways involved in cancer cell proliferation and survival .

Antidiabetic Research

Imidazole derivatives have shown promise in antidiabetic research. They can be designed to interact with biological targets that regulate blood glucose levels. The compound’s structural flexibility allows for the creation of molecules that can modulate enzymes or receptors involved in diabetes .

Antiviral Applications

The imidazole core is also significant in the synthesis of antiviral drugs. Given the ongoing need for effective treatments against various viral infections, the compound could be a key intermediate in the development of drugs that inhibit viral replication or assembly .

Antifungal and Antihelmintic Uses

Due to their bioactive nature, imidazole derivatives are used in antifungal and antihelmintic applications. They can disrupt the cell membrane or metabolic processes of fungi and parasitic worms, leading to their death. This is crucial for treating infections in agriculture and human health .

Antiulcer Medications

Compounds with an imidazole ring, such as the one analyzed, are found in antiulcer medications like omeprazole and pantoprazole . These drugs act by inhibiting the proton pump in the stomach lining, reducing acid production and promoting ulcer healing .

Anesthetic Formulations

Imidazole derivatives can be formulated into local anesthetics. Their chemical structure allows them to block nerve signals, providing temporary loss of sensation in a targeted area. This application is vital for minor surgical procedures and pain management .

Agricultural Chemicals

In agriculture, imidazole compounds are used to create pesticides and fungicides. They help protect crops from various diseases and pests, ensuring food security and agricultural sustainability. The compound’s versatility in forming stable and bioactive molecules makes it suitable for such applications .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as Eye Dam. 1 and Skin Irrit. 2, indicating it causes serious eye damage and skin irritation . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

2-[(1-ethylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWSOWQEZSPKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CNCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

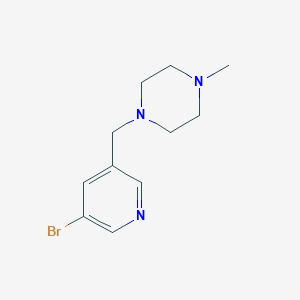

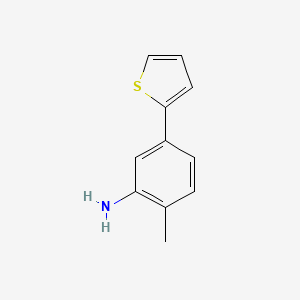

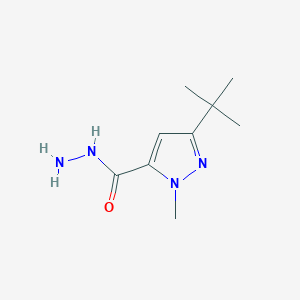

![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)